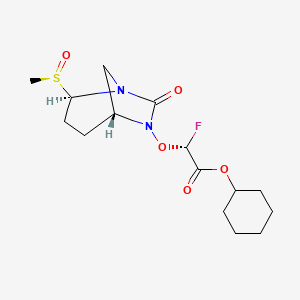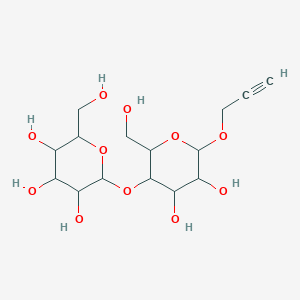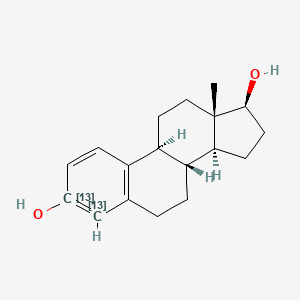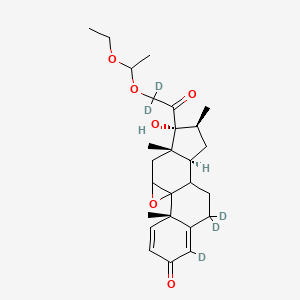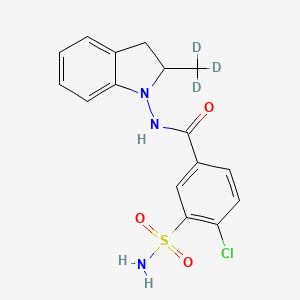
rac Indapamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Indapamide-d3: is a labelled racemic form of Indapamide, an orally active sulphonamide diuretic agent. It is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Indapamide. The compound is known for its ability to reduce blood pressure by decreasing vascular reactivity and peripheral vascular resistance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Indapamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Indapamide molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of chemical reactions, including amination, sulfonation, and chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labelled compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
rac Indapamide-d3 is widely used in scientific research for various applications, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of Indapamide.
Biology: The compound is used to investigate the biological effects of Indapamide on cellular and molecular levels.
Medicine: Research on this compound helps in understanding its therapeutic potential and safety profile in treating hypertension and related conditions.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
rac Indapamide-d3 exerts its effects by acting on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the Na+/Cl- cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure. The compound also decreases vascular reactivity and peripheral vascular resistance, contributing to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Indapamide: The non-deuterated form of rac Indapamide-d3, used as an antihypertensive and diuretic.
Hydrochlorothiazide: Another thiazide-like diuretic with similar antihypertensive properties.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Indapamide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium substitution can affect the metabolic and pharmacokinetic profiles, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C16H16ClN3O3S |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
Clé InChI |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
SMILES canonique |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


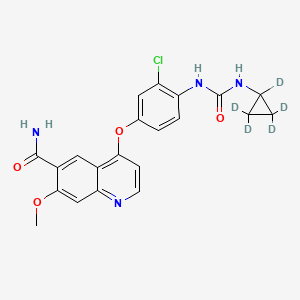
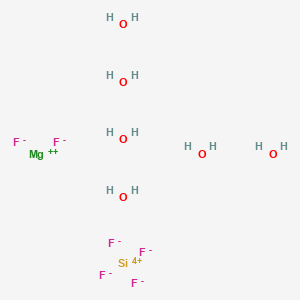


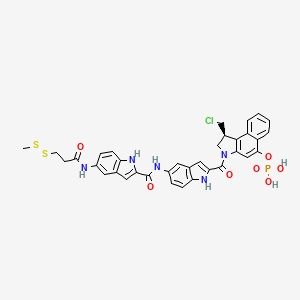
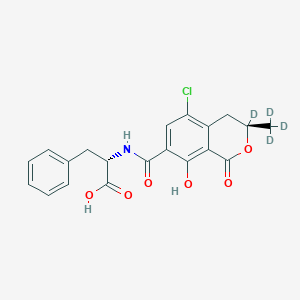
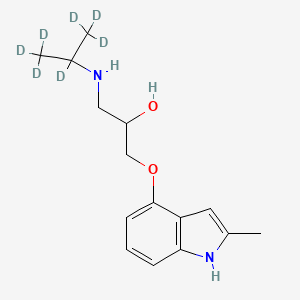
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
